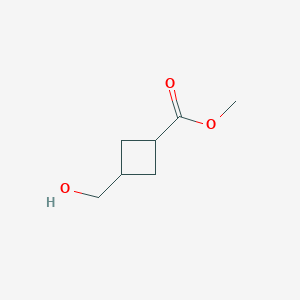

Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-10-7(9)6-2-5(3-6)4-8/h5-6,8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQUXXSRNBCFGDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40855672 | |

| Record name | Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40855672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2398-17-6 | |

| Record name | Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40855672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate

An In-depth Technical Guide to the Synthesis of Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate

Executive Summary

This compound is a pivotal bifunctional building block in modern medicinal chemistry. Its rigid, puckered cyclobutane scaffold offers a unique three-dimensional geometry that is increasingly utilized by drug development professionals to enhance metabolic stability, constrain molecular conformation, and serve as a non-planar bioisostere for aromatic rings.[1][2] This guide provides a comprehensive, technically-grounded overview of a robust and efficient synthetic pathway to this valuable intermediate. The core of the strategy involves the selective mono-reduction of a readily accessible precursor, dimethyl cyclobutane-1,3-dicarboxylate. We will delve into the mechanistic rationale for reagent selection, provide detailed, step-by-step experimental protocols, and offer field-proven insights into process optimization and troubleshooting.

Introduction: The Strategic Value of the Cyclobutane Motif

In the landscape of drug discovery, the structural repertoire of molecular scaffolds is a critical determinant of success. While historically underutilized compared to five- and six-membered rings, the cyclobutane moiety has emerged as a "bioisostere of choice" for medicinal chemists.[2][3] Its unique structural properties, including a strained, non-planar conformation and distinct C-C bond characteristics, provide solutions to common drug design challenges.[1]

The incorporation of a cyclobutane ring can:

-

Enhance Metabolic Stability: By replacing metabolically labile groups (e.g., gem-dimethyl groups or aromatic rings), the cyclobutane scaffold can significantly improve a drug candidate's pharmacokinetic profile.

-

Provide Conformational Restriction: The rigid, puckered structure of the cyclobutane ring limits the rotational freedom of appended pharmacophoric groups, locking the molecule into a biologically active conformation and potentially increasing potency and selectivity.[4]

-

Serve as a 3D Aryl Isostere: As a non-planar scaffold, it allows for the precise spatial projection of substituents, mimicking the vectoral display of functional groups on an aromatic ring while improving properties like solubility and reducing planarity.[2]

This compound (CAS 89941-55-9) is an exemplary building block that embodies these advantages.[5][6] It presents two distinct, orthogonally reactive functional groups—an ester and a primary alcohol—on a conformationally restricted core, making it an invaluable starting point for the synthesis of complex molecules and libraries for structure-activity relationship (SAR) studies.[7]

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic disconnection of the target molecule points to a diester precursor, which can be selectively reduced. This approach simplifies the synthesis to two primary stages: construction of the core cyclobutane diester and the critical selective reduction.

Caption: Retrosynthetic pathway for the target molecule.

This strategy is advantageous due to the commercial availability and straightforward synthesis of the starting materials. The key chemical challenge lies in achieving selective mono-reduction of the dimethyl cyclobutane-1,3-dicarboxylate precursor without significant formation of the corresponding diol or recovery of unreacted starting material.

Core Synthesis: From Starting Materials to Final Product

Part A: Synthesis of Dimethyl Cyclobutane-1,3-dicarboxylate

The synthesis of the cyclobutane core is classically achieved via a malonic ester synthesis, a reliable method for forming carbocyclic rings. This involves the double alkylation of a malonate ester with a 1,3-dihalopropane, followed by hydrolysis and decarboxylation to yield the diacid, and subsequent esterification. A more direct approach starts from commercially available 1,3-cyclobutanedicarboxylic acid.

Protocol 1: Fischer Esterification of 1,3-Cyclobutanedicarboxylic Acid

-

Reaction Setup: To a flame-dried 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1,3-cyclobutanedicarboxylic acid (14.4 g, 100 mmol).

-

Reagent Addition: Add anhydrous methanol (250 mL) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (2.5 mL) with gentle stirring.

-

Reaction Execution: Heat the mixture to reflux (approximately 65-70 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting diacid is consumed.

-

Work-up: Cool the reaction mixture to room temperature and carefully neutralize the acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Reduce the volume of methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 100 mL).

-

Purification: Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield dimethyl cyclobutane-1,3-dicarboxylate as a clear oil.[8] Further purification can be achieved by vacuum distillation if necessary.

Part B: Selective Mono-reduction using Diisobutylaluminium Hydride (DIBAL-H)

The selective reduction of one ester in a diester to a primary alcohol is a nuanced transformation. Powerful, unhindered reducing agents like lithium aluminum hydride (LiAlH₄) will readily reduce both esters to the diol. The reagent of choice for this transformation is Diisobutylaluminium Hydride (DIBAL-H).[9]

The Rationale for DIBAL-H:

DIBAL-H is a bulky, electrophilic reducing agent. Its efficacy in the partial reduction of esters stems from the formation of a stable tetrahedral intermediate at low temperatures (-78 °C).[10][11]

-

Lewis Acid Coordination: The aluminum center of DIBAL-H coordinates to the carbonyl oxygen of the ester, increasing the electrophilicity of the carbonyl carbon.

-

Hydride Transfer: A single hydride is transferred from the bulky reagent to the activated carbonyl carbon.

-

Intermediate Stability: At -78 °C, the resulting tetrahedral intermediate is stable and does not collapse to eliminate the alkoxy group. This stability is the key to preventing over-reduction.[11]

-

Hydrolysis: Upon aqueous work-up, this stable intermediate is hydrolyzed to release the desired alcohol.

Caption: Mechanistic steps of DIBAL-H ester reduction.

Protocol 2: Selective Mono-reduction of Dimethyl Cyclobutane-1,3-dicarboxylate

Safety Note: DIBAL-H is pyrophoric and reacts violently with water. This procedure must be conducted under a strict inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware.

-

Reaction Setup: In a flame-dried, three-necked 1 L round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an inert atmosphere, dissolve dimethyl cyclobutane-1,3-dicarboxylate (17.2 g, 100 mmol) in anhydrous toluene (400 mL).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: Slowly add a solution of DIBAL-H (1.0 M in toluene, 105 mL, 105 mmol, 1.05 eq) dropwise via the dropping funnel over 1 hour, ensuring the internal temperature does not rise above -70 °C.

-

Reaction Execution: Stir the mixture at -78 °C for an additional 2-3 hours. Monitor the reaction by TLC (staining with potassium permanganate to visualize the product).

-

Quenching: While maintaining the temperature at -78 °C, very slowly and cautiously quench the reaction by the dropwise addition of methanol (15 mL). A large amount of gas will evolve.

-

Work-up: Allow the reaction mixture to warm to room temperature. Add an aqueous 1 M solution of Rochelle's salt (sodium potassium tartrate) (200 mL) and stir vigorously until two clear layers are observed (this can take several hours and helps to break up aluminum salt emulsions).[10]

-

Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (3 x 150 mL).

-

Purification: Combine all organic layers, wash with brine (1 x 150 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.[12][13]

Data Summary and Troubleshooting

The following table summarizes the key parameters for the proposed synthetic route.

| Step | Key Reactants | Reagents / Solvents | Temperature (°C) | Approx. Time (h) | Expected Yield (%) |

| A: Esterification | 1,3-Cyclobutanedicarboxylic Acid | Methanol, H₂SO₄ (cat.) | Reflux (~70) | 4 - 6 | 85 - 95 |

| B: Reduction | Dimethyl Cyclobutane-1,3-dicarboxylate | DIBAL-H, Toluene | -78 | 3 - 4 | 70 - 85 |

Troubleshooting Guide:

| Issue | Probable Cause | Recommended Solution |

| Low yield in Step B | Incomplete reaction. | Increase reaction time at -78 °C. Ensure DIBAL-H reagent is of high quality and accurately titrated. |

| Formation of Diol | Over-reduction due to excess DIBAL-H or elevated temperature. | Use a slight excess (1.05 eq) of DIBAL-H. Maintain strict temperature control below -70 °C during addition and reaction. |

| Emulsion during work-up | Formation of aluminum salts. | Use the Rochelle's salt work-up and allow for vigorous, prolonged stirring. Alternatively, a carefully controlled acidic work-up (e.g., dilute HCl) can be used, but may be less effective. |

Conclusion

The synthesis of this compound is efficiently achieved through a two-stage process centered on the selective mono-reduction of a symmetric diester precursor. The strategic use of DIBAL-H under cryogenic conditions is critical for achieving high selectivity and yield, preventing over-reduction to the diol. This robust and scalable pathway provides reliable access to a high-value building block, empowering researchers and drug development professionals to leverage the unique structural and pharmacokinetic advantages of the cyclobutane motif in the design of next-generation therapeutics.

References

-

Willems, D., de Winkel, R., van den Berg, R. J. F., & Bolt, R. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. Available from: [Link]

-

Willems, D., de Winkel, R., van den Berg, R. J. F., & Bolt, R. (2022). Cyclobutanes in Small-Molecule Drug Candidates. Semantic Scholar. Available from: [Link]

-

Martins, A., Gao, D., et al. (2020). Selective DIBAL-H Monoreduction of a Diester Using Continuous Flow Chemistry: From Benchtop to Kilo Lab. Organic Process Research & Development, 24(6), 1036-1043. Available from: [Link]

-

Willems, D., de Winkel, R., van den Berg, R. J. F., & Bolt, R. (2022). Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository. Available from: [Link]

-

Unknown Author. (n.d.). The Role of Cyclobutane Carboxamide in Modern Drug Discovery. Medium. Available from: [Link]

-

de Meijere, A., & Kozhushkov, S. I. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews, 103(4), 1485-1537. Available from: [Link]

-

Unknown Author. (n.d.). Studies toward the stereocontrolled synthesis of cyclobutane derivatives. CSUSB ScholarWorks. Available from: [Link]

-

Trost, B. M., & Rao, M. (2014). Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives. Journal of the American Chemical Society, 136(49), 17099-17102. Available from: [Link]

-

Heisig, G. B., & Stodola, F. H. (1943). 1,1-Cyclobutanedicarboxylic acid. Organic Syntheses, 23, 17. Available from: [Link]

-

Ashenhurst, J. (2011). DIBAL (Di-isobutyl Aluminum Hydride) For The Partial Reduction of Esters and Nitriles. Master Organic Chemistry. Available from: [Link]

-

Lee-Ruff, E., & Mladenova, G. (2003). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 103(4), 1449-1483. Available from: [Link]

-

Unknown Author. (n.d.). Synthesis and Polymerization of Methyl 3-Methylcyclobutene-1-carboxylate. Request PDF on ResearchGate. Available from: [Link]

-

Chemistry Steps. (n.d.). DIBAL Reducing Agent. Chemistry Steps. Available from: [Link]

-

Wiles, C., & Watts, P. (2011). Diisobutylaluminum hydride reductions revitalized: a fast, robust, and selective continuous flow system for aldehyde synthesis. Organic & Biomolecular Chemistry, 9(19), 6566-6569. Available from: [Link]

-

CP Lab Safety. (n.d.). This compound, min 97%, 1 gram. CP Lab Safety. Available from: [Link]

-

MySkinRecipes. (n.d.). Methyl3-(hydroxymethyl)cyclobutanecarboxylate. MySkinRecipes. Available from: [Link]

-

PubChem. (n.d.). Methyl 3-hydroxy-1-methylcyclobutane-1-carboxylate. PubChem. Available from: [Link]

-

PrepChem.com. (n.d.). Synthesis of methyl 1-methylcyclobutane carboxylate. PrepChem.com. Available from: [Link]

-

PubChem. (n.d.). Dimethyl cyclobutane-1,3-dicarboxylate. PubChem. Available from: [Link]

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 3. Cyclobutanes in Small‐Molecule Drug Candidates | Semantic Scholar [semanticscholar.org]

- 4. lifechemicals.com [lifechemicals.com]

- 5. Methyl 3-(hydroxymethyl)cyclobutanecarboxylate | 89941-55-9 [chemicalbook.com]

- 6. calpaclab.com [calpaclab.com]

- 7. nbinno.com [nbinno.com]

- 8. Dimethyl cyclobutane-1,3-dicarboxylate | C8H12O4 | CID 14111075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. benchchem.com [benchchem.com]

- 11. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]

- 12. This compound 97% | CAS: 89941-55-9 | AChemBlock [achemblock.com]

- 13. Methyl3-(hydroxymethyl)cyclobutanecarboxylate [myskinrecipes.com]

Physicochemical properties of methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate

Prepared by: Gemini, Senior Application Scientist

Abstract: this compound is a bifunctional molecule featuring a rigid cyclobutane scaffold, a primary alcohol, and a methyl ester. This unique combination of functionalities makes it a valuable building block in medicinal chemistry and materials science, particularly in the synthesis of complex molecules and protein degrader building blocks[1][2]. An understanding of its core physicochemical properties is paramount for its effective application, enabling researchers to predict its behavior in various experimental settings, from reaction kinetics to biological assays. This guide provides a comprehensive technical overview of the known and predicted properties of this compound, details robust protocols for their experimental determination, and discusses the implications of these properties for drug discovery and development professionals.

Introduction

The Cyclobutane Motif in Drug Discovery

The cyclobutane ring, once considered a niche structural element, has gained significant traction in modern drug design. Its rigid, three-dimensional geometry provides a powerful tool for medicinal chemists to explore chemical space, optimize ligand-protein interactions, and fine-tune ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Unlike more flexible aliphatic chains, the constrained nature of the cyclobutane scaffold can lock a molecule into a bioactive conformation, potentially increasing potency and reducing off-target effects.

Profile of this compound

This compound (CAS No. 89941-55-9) embodies the utility of the cyclobutane motif.[1][3][4] The primary alcohol and methyl ester groups serve as versatile synthetic handles for further chemical modification, allowing for its incorporation into larger, more complex molecular architectures. Its structure presents an interesting balance of polarity, with the hydrophilic alcohol and ester groups appended to a lipophilic hydrocarbon core.

Importance of Physicochemical Profiling

In preclinical research, the physicochemical properties of a compound are foundational to its success. Parameters such as solubility, lipophilicity (LogP), and pKa govern everything from formulation and bioavailability to cell permeability and target engagement. A thorough characterization of these properties is not merely an academic exercise; it is a critical, data-driven approach to de-risking drug candidates and accelerating the development timeline.

Core Physicochemical Properties

A summary of the key physicochemical data for this compound is presented below. It is important to note that many of these values are computationally predicted and serve as a valuable starting point for experimental verification.

| Property | Value | Data Type | Source |

| CAS Number | 89941-55-9 | Experimental | [1][3][4] |

| Molecular Formula | C₇H₁₂O₃ | Experimental | [1][3][4] |

| Molecular Weight | 144.17 g/mol | Calculated | [1][3][4][5] |

| Appearance | Colorless to light yellow liquid | Experimental | [3][4] |

| Boiling Point | 208.6 ± 13.0 °C | Predicted | [4] |

| Density | 1.133 ± 0.06 g/cm³ | Predicted | [4] |

| pKa (hydroxyl group) | 15.05 ± 0.10 | Predicted | [4] |

| cLogP | ~0.3 | Computed | [5][6] |

Solubility Profile

Theoretical Insight: The molecule's structure suggests moderate solubility in both aqueous and organic media. The hydroxyl and ester groups are capable of hydrogen bonding with water, while the cyclobutane ring provides nonpolar character, lending solubility in solvents like dichloromethane and ethyl acetate.

Experimental Protocol: Thermodynamic Solubility Determination This protocol determines the equilibrium solubility of a compound in a specific buffer, a critical parameter for in-vitro biological assays.

-

Preparation of Stock Solution: Prepare a high-concentration stock solution of the title compound (e.g., 10 mM) in a suitable organic solvent like DMSO.

-

Buffer Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to mimic physiological conditions.

-

Sample Preparation: Add a small aliquot of the DMSO stock solution to a known volume of the PBS buffer in a clear glass vial. The final DMSO concentration should not exceed 1% to avoid co-solvency effects. The amount added should be sufficient to cause precipitation, ensuring a saturated solution.

-

Equilibration: Seal the vials and agitate them on a shaker or rotator at a constant temperature (e.g., 25 °C) for 24 hours. This duration is critical to ensure the system reaches thermodynamic equilibrium.

-

Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

-

Analysis: Carefully remove an aliquot of the clear supernatant and dilute it with the mobile phase. Quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

-

Self-Validation: The presence of a visible pellet after centrifugation confirms that a saturated solution was achieved, validating the result.

Caption: Workflow for Thermodynamic Solubility Measurement.

Lipophilicity (LogP)

Theoretical Insight: The partition coefficient (LogP) is a measure of a compound's differential solubility between an immiscible organic phase (typically octan-1-ol) and an aqueous phase. It is a key indicator of a drug's ability to cross cell membranes. The computed XLogP3 value of ~0.3 for a closely related isomer suggests that the compound is relatively hydrophilic.[5][6] A low LogP value (typically < 3) is often associated with better aqueous solubility and lower metabolic turnover.

Experimental Protocol: HPLC-Based LogP Determination This method correlates a compound's retention time on a reverse-phase HPLC column with its LogP value.

-

System Setup: Use a C18 reverse-phase HPLC column. The mobile phase is a gradient of water and an organic solvent (e.g., acetonitrile or methanol).

-

Calibration: Prepare a series of standard compounds with known LogP values (e.g., uracil, benzonitrile, toluene, etc.).

-

Standard Analysis: Inject each standard and record its retention time (t_R).

-

Sample Analysis: Inject the title compound and record its retention time.

-

Calculation: Plot the known LogP values of the standards against their retention times to generate a calibration curve. Use the retention time of the title compound to interpolate its LogP value from this curve.

-

Causality: The C18 stationary phase is nonpolar. Compounds with higher lipophilicity (higher LogP) will interact more strongly with the stationary phase and thus have longer retention times. This direct causal link forms the basis of the measurement.

Acidity (pKa)

Theoretical Insight: The pKa is the pH at which a functional group is 50% ionized. For this compound, the primary ionizable group is the hydroxyl proton. The predicted pKa of ~15.05 is consistent with that of a typical primary alcohol.[4] This high pKa indicates that the hydroxyl group will be fully protonated and neutral under all relevant physiological and most chemical conditions. This is important because it means the molecule's charge state will not vary with pH, and it will primarily act as a hydrogen bond donor.

Spectroscopic and Spectrometric Characterization

Structural confirmation is essential for ensuring the identity and purity of any research compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected Signals:

-

¹H NMR: The spectrum is expected to show distinct signals for the methyl ester protons (a singlet around 3.7 ppm), the methylene protons of the hydroxymethyl group (a doublet around 3.5-3.6 ppm), the proton on the carbon bearing the hydroxyl group (a multiplet), and the various protons on the cyclobutane ring (complex multiplets between 1.8-2.8 ppm). The hydroxyl proton itself may appear as a broad singlet.

-

¹³C NMR: The spectrum should show seven distinct carbon signals. Key signals would include the ester carbonyl carbon (~175 ppm), the carbon of the hydroxymethyl group (~65 ppm), the methyl ester carbon (~52 ppm), and the carbons of the cyclobutane ring (in the 20-45 ppm range).

Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh ~5-10 mg of the compound into an NMR tube.

-

Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is often a good first choice for its ability to dissolve a wide range of organic molecules.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm).

-

Data Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum, and consider 2D experiments like COSY or HSQC for unambiguous assignment of complex spin systems within the cyclobutane ring.

Infrared (IR) Spectroscopy

Expected Absorptions:

-

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.

-

C-H Stretch: Absorptions just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds of the cyclobutane ring and methyl group.

-

C=O Stretch: A very strong, sharp absorption band around 1730-1750 cm⁻¹ is indicative of the ester carbonyl group.

-

C-O Stretch: Absorptions in the 1000-1300 cm⁻¹ region corresponding to the C-O single bonds of the ester and alcohol.

Mass Spectrometry (MS)

Expected Fragmentation:

-

Molecular Ion (M⁺): Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ at m/z 145.08 or the sodium adduct [M+Na]⁺ at m/z 167.06 would be expected.

-

Key Fragments: Common fragmentation pathways could include the loss of a methoxy group (-OCH₃, 31 Da) or the loss of the entire methoxycarbonyl group (-COOCH₃, 59 Da).

Synthesis and Purification Overview

A plausible and efficient synthetic route to this compound involves the stereoselective reduction of a keto-ester precursor, methyl 3-oxocyclobutanecarboxylate.[7] This approach is attractive due to the commercial availability of the starting material.

Causality in Reagent Choice: The choice of reducing agent is critical for the outcome. A bulky reducing agent like lithium tri-tert-butoxyaluminum hydride is often used to favor the formation of the cis isomer through steric hindrance, directing the hydride attack from the less hindered face of the ketone.[7] Simpler reducing agents like sodium borohydride may yield mixtures of cis and trans isomers.

Caption: High-Level Synthetic and Purification Workflow.

Safety, Handling, and Storage

As a responsible scientist, adherence to safety protocols is non-negotiable.

GHS Hazard Information:

| Hazard Class | Statement | Pictogram | Source |

| Skin Irritation | H315: Causes skin irritation | GHS07 | [3][5] |

| Eye Irritation | H319: Causes serious eye irritation | GHS07 | [3][5] |

| Respiratory Irritation | H335: May cause respiratory irritation | GHS07 | [3][5] |

| Acute Toxicity (Oral) | H302: Harmful if swallowed | GHS07 | [4][8] |

Handling and Personal Protective Equipment (PPE):

-

Always handle this chemical in a well-ventilated fume hood.[9]

-

Wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[9][10]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[3][9]

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9]

-

Recommended storage temperature is between 2-8 °C.[3][4][11]

Conclusion

This compound is a versatile chemical building block with a well-defined, albeit largely predicted, set of physicochemical properties. Its moderate polarity, defined structure, and dual functional handles make it an asset in synthetic campaigns. The protocols and data presented in this guide provide researchers, scientists, and drug development professionals with the foundational knowledge required to confidently handle, characterize, and utilize this compound in their research endeavors. Experimental verification of the predicted values outlined herein is strongly encouraged as a best practice in any development program.

References

-

CP Lab Safety. (n.d.). This compound, min 97%, 1 gram. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-hydroxy-1-methylcyclobutane-1-carboxylate. Retrieved from [Link]

-

ScholarWorks, Georgia State University. (n.d.). studies toward the stereocontrolled synthesis of cyclobutane derivatives. Retrieved from [Link]

-

Angene Chemical. (2024). Safety Data Sheet - 1-Methylcyclobutane. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 1-(hydroxymethyl)cyclobutane-1-carboxylate. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Methyl3-(hydroxymethyl)cyclobutanecarboxylate. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Approximate pKa chart of the functional groups. Retrieved from [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. Methyl3-(hydroxymethyl)cyclobutanecarboxylate [myskinrecipes.com]

- 3. This compound 97% | CAS: 89941-55-9 | AChemBlock [achemblock.com]

- 4. Methyl 3-(hydroxymethyl)cyclobutanecarboxylate | 89941-55-9 [chemicalbook.com]

- 5. Methyl 3-hydroxy-1-methylcyclobutane-1-carboxylate | C7H12O3 | CID 45090007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methyl 1-(hydroxymethyl)cyclobutane-1-carboxylate | C7H12O3 | CID 57478432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Methyl cis-3-hydroxycyclobutanecarboxylate | 63485-50-7 [chemicalbook.com]

- 8. achmem.com [achmem.com]

- 9. fishersci.com [fishersci.com]

- 10. angenechemical.com [angenechemical.com]

- 11. cas 89941-55-9|| where to buy this compound [english.chemenu.com]

Structural Elucidation of Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate: A Self-Validating, Multi-Technique Approach

An In-Depth Technical Guide for Drug Development Professionals:

Abstract

In the landscape of modern drug development, the unambiguous structural confirmation of small molecules is a cornerstone of safety, efficacy, and regulatory compliance.[1][2] Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate, a key building block in medicinal chemistry, presents a unique set of challenges and opportunities for structural analysis due to its strained cyclobutane core, stereochemical possibilities, and bifunctional nature. This guide provides an in-depth, field-proven methodology for its complete structural elucidation. We move beyond a simple recitation of techniques to explain the causal logic behind the analytical workflow, demonstrating how a synergistic application of Mass Spectrometry, Infrared Spectroscopy, and advanced Nuclear Magnetic Resonance spectroscopy creates a self-validating system for absolute structural certainty.

The Strategic Importance of Structural Validation

Before any therapeutic candidate can progress, its molecular structure must be unequivocally established. This is not merely an academic exercise; it is a critical quality attribute (CQA) that underpins all subsequent development, from toxicology studies to formulation and stability testing.[3] An error in structural assignment can lead to catastrophic failures in later stages, wasting significant resources and potentially compromising patient safety. The methodologies outlined herein are designed to build a robust, verifiable data package suitable for regulatory filings and to ensure the chemical integrity of the active pharmaceutical ingredient (API).[1][3]

Our subject molecule, this compound, contains several key features that require a multi-faceted analytical approach:

-

Molecular Mass and Formula: The foundational data point.

-

Functional Groups: Confirmation of the ester and alcohol moieties.

-

Connectivity: Assembling the cyclobutane scaffold and its substituents.

-

Stereochemistry: Differentiating between cis and trans isomers.

The following sections detail a logical workflow designed to systematically deconstruct and then reconstruct the molecule's identity with a high degree of confidence.

Initial Assessment: Molecular Weight and Functional Group Identification

The first step in any structural elucidation is to gain a broad overview of the molecule's composition. Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) Spectroscopy provide rapid, high-value information on molecular weight and the presence of key functional groups.

Mass Spectrometry (MS): Defining the Molecular Formula

Mass spectrometry is the definitive technique for determining the molecular weight of a compound. For a small molecule like this, High-Resolution Mass Spectrometry (HRMS) is employed to obtain a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula.

Expert Insight: While various ionization techniques exist, Electron Impact (EI) ionization is particularly informative for small, relatively volatile molecules. It not only provides the molecular ion peak but also induces predictable fragmentation, offering initial clues about the molecule's structure. The fragmentation of cyclobutane derivatives is well-characterized and often involves characteristic ring cleavages.[4][5]

Expected Fragmentation Pathways:

-

Molecular Ion (M•+): The parent peak at m/z = 144.0786, corresponding to the molecular formula C₇H₁₂O₃.

-

Ring Cleavage: Cyclobutane rings can cleave to produce fragments corresponding to the loss of ethylene (C₂H₄, 28 Da).[6]

-

Loss of Methoxyl Group: A peak at m/z = 113, corresponding to the loss of •OCH₃ from the ester.

-

Loss of Carbomethoxy Group: A peak at m/z = 85, corresponding to the loss of •COOCH₃.

Protocol 1: High-Resolution Mass Spectrometry (HRMS-EI)

-

Sample Preparation: Prepare a dilute solution of the analyte (approx. 100 µg/mL) in a volatile solvent such as methanol or acetonitrile.

-

Instrument Setup: Calibrate the mass spectrometer using a known standard (e.g., perfluorotributylamine - PFTBA) to ensure high mass accuracy.

-

Ionization: Utilize Electron Impact (EI) at a standard energy of 70 eV.

-

Analysis: Acquire the full scan spectrum from m/z 40 to 200.

-

Data Interpretation: Identify the molecular ion peak [M]•+ and calculate the molecular formula based on its exact mass. Analyze the major fragment ions to gain preliminary structural insights.[4]

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[7] For this compound, we expect to see clear signatures for the alcohol and ester groups.

Table 1: Key IR Absorption Bands for Functional Group Confirmation

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Appearance |

| Alcohol (O-H) | Stretching | 3550 - 3200 cm⁻¹ | Strong, Broad |

| Ester (C=O) | Stretching | ~1740 cm⁻¹ | Strong, Sharp |

| Ester (C-O) | Stretching | 1300 - 1000 cm⁻¹ | Strong, Sharp |

| Alkane (C-H) | Stretching | 3000 - 2850 cm⁻¹ | Medium to Strong |

Expert Insight: The broadness of the O-H stretch is a direct result of intermolecular hydrogen bonding and is a classic hallmark of an alcohol.[8] The C=O stretch of the ester is typically one of the most intense peaks in the spectrum, making it an easy landmark to identify.[9] The presence of both of these signals provides strong, self-validating evidence for the bifunctional nature of the molecule.

Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: If the sample is a liquid, a neat spectrum can be obtained by placing a single drop between two salt (NaCl or KBr) plates to form a thin film.

-

Background Scan: Run a background spectrum of the clean salt plates to subtract atmospheric (CO₂, H₂O) and instrument noise.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

Data Interpretation: Analyze the spectrum, identifying the key absorption bands and comparing them to established correlation tables.[7][10]

Core Structural Assembly: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules.[11] It provides detailed information about the carbon-hydrogen framework, connectivity, and stereochemistry. A combination of 1D and 2D NMR experiments is necessary for full characterization.[12][13]

The workflow for NMR analysis is systematic, building from simple 1D spectra to more complex 2D correlation experiments.

Caption: A logical workflow for structural elucidation.

1D NMR: ¹H, ¹³C, and DEPT Spectra

The initial NMR experiments provide a census of the proton and carbon atoms in the molecule.

-

¹H NMR: Reveals the number of distinct proton environments, their chemical shifts (electronic environment), integration (number of protons), and splitting patterns (neighboring protons).

-

¹³C NMR: Shows the number of unique carbon atoms.

-

DEPT-135 (Distortionless Enhancement by Polarization Transfer): A crucial experiment that distinguishes carbon types. CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons (like the ester C=O and C1 of the ring) are absent.[12]

Table 2: Predicted ¹H and ¹³C NMR Data

| Assignment | ¹H Shift (ppm) | ¹H Multiplicity | ¹³C Shift (ppm) | DEPT-135 Phase |

| -COOCH₃ | ~3.7 | Singlet | ~52 | Positive (CH₃) |

| -CH₂OH | ~3.5 | Doublet | ~65 | Negative (CH₂) |

| Ring CH-COOCH₃ | ~2.8-3.2 | Multiplet | ~40 | Positive (CH) |

| Ring CH-CH₂OH | ~2.3-2.7 | Multiplet | ~35 | Positive (CH) |

| Ring CH₂ | ~2.0-2.4 | Multiplet | ~30 | Negative (CH₂) |

| -C=O | N/A | N/A | ~175 | Absent (Quat.) |

Expert Insight: The cyclobutane ring protons will present as complex, overlapping multiplets due to the ring's puckered conformation and the potential for diastereotopicity, especially in the cis isomer. This complexity is precisely why 2D NMR is not just helpful, but essential for unambiguous assignment.

Protocol 3: 1D NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

-

¹H Spectrum: Acquire a standard proton spectrum. Ensure proper shimming for high resolution.

-

¹³C Spectrum: Acquire a proton-decoupled carbon spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.

-

DEPT-135 Spectrum: Run the standard DEPT-135 pulse sequence to differentiate carbon multiplicities.

-

Processing: Fourier transform, phase, and baseline correct all spectra. Calibrate the chemical shift scale to TMS.

2D NMR: Assembling the Molecular Puzzle

2D NMR experiments correlate signals to reveal bonding relationships, allowing for the definitive assembly of the molecular structure.[14][15]

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2 or 3 bonds).[12] This allows us to "walk" along the proton framework, connecting adjacent protons on the cyclobutane ring and linking the CH₂OH protons to the ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment produces a correlation peak between each proton and the carbon atom it is directly attached to (a one-bond correlation).[16][17] It is the most reliable way to assign carbon signals based on their attached, and more easily distinguished, proton signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for piecing together the entire molecular skeleton. It shows correlations between protons and carbons that are 2 or 3 bonds away.[16][18] These "long-range" correlations bridge non-protonated quaternary carbons and connect different spin systems.

Key HMBC Correlations for Structural Confirmation:

-

Ester Methyl to Carbonyl: A correlation from the -OCH₃ protons (~3.7 ppm) to the ester carbonyl carbon (~175 ppm) confirms the methyl ester functionality.

-

Ring Protons to Carbonyl: Correlations from the H1 proton to the carbonyl carbon confirm the attachment of the ester group to the ring.

-

Ring Protons to Hydroxymethyl Carbon: Correlations from the H3 proton and the CH₂OH protons to the C3 and CH₂OH carbons respectively, confirming the hydroxymethyl group's position.

Caption: Key HMBC correlations confirming connectivity.

Protocol 4: 2D NMR Data Acquisition

-

Sample: Use the same sample prepared for 1D NMR.

-

Experiment Setup: Load standard, gradient-selected (gs) parameter sets for COSY, HSQC, and HMBC experiments. The software will typically optimize acquisition parameters.

-

Acquisition: 2D experiments require significantly more time than 1D experiments, ranging from 30 minutes to several hours depending on the sample concentration and desired resolution.

-

Processing and Interpretation: Process the 2D data using the instrument software. Analyze the cross-peaks in each spectrum sequentially:

-

Use COSY to establish proton-proton spin systems.

-

Use HSQC to assign the carbon signals for all protonated carbons.

-

Use HMBC to connect the spin systems and link them to quaternary carbons, completing the structural assignment.[19]

-

Final Structure Validation and Data Archiving

The final step is to integrate all the data from the orthogonal techniques. The molecular formula from HRMS must be consistent with the number of C and H signals observed in the NMR spectra. The functional groups identified by FTIR must be confirmed by the chemical shifts in the ¹³C and ¹H NMR and by the connectivity seen in the HMBC. This cross-validation between independent methods provides a high level of trust in the final structure.[20][21]

Once elucidated, this comprehensive dataset forms the foundational analytical record for the molecule, essential for internal quality control, patent applications, and regulatory submissions to agencies like the FDA.[22]

References

- Separation Science in Drug Development, Part IV: Quality Control | LCGC Intern

- Enhanced Validation of Small-Molecule Ligands and Carbohydrates in the Protein D

- Mass Spectra of Certain Cyclobutanecarboxyl

- Fragmentation of cyclobutane derivatives upon electron impact: transformation pathways elucidated by mass spectrometric methods and semiempirical quantum chemical calculations - Repository of the Academy's Library. (URL: )

- Small Molecules Analysis & QC - Sigma-Aldrich. (URL: )

- Mass spectra of sila-cyclobutane and -cyclobutene derivatives - Journal of the Chemical Society, Dalton Transactions (RSC Publishing). (URL: )

- E13 - Quality Control of Small Molecule Drugs - Eastern Analytical Symposium. (URL: )

-

A Step-By-Step Guide to 1D and 2D NMR Interpretation - Emery Pharma. (URL: [Link])

- HSQC and HMBC - NMR Core Facility - Columbia University. (URL: )

- SUPPLEMENTARY INFORMATION - Macmillan Group - Princeton University. (URL: )

-

Research of Relative Stability of Functionally Substituted Cyclobutanes by Mass Spectrometric Method. - ResearchGate. (URL: [Link])

- A Step-By-Step Guide to 1D and 2D NMR Interpret

- Crystal Structure Prediction for Small Molecule Drug Development: A Rogue Crystallographer's Point of View - American Chemical Society - ACS Fall 2025. (URL: )

-

Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed. (URL: [Link])

-

Quality control of small molecules - Kymos. (URL: [Link])

-

Regulatory Knowledge Guide for Small Molecules - NIH SEED Office. (URL: [Link])

-

Identifying the Presence of Particular Groups - Chemistry LibreTexts. (URL: [Link])

-

HSQC – Revealing the direct-bonded proton-carbon instrument - Nanalysis. (URL: [Link])

- IR Spectroscopy of Esters. (URL: )

-

The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. (URL: [Link])

-

Validation of Protein–Ligand Crystal Structure Models: Small Molecule and Peptide Ligands | Request PDF - ResearchGate. (URL: [Link])

-

Small Molecule Hit Identification and Validation | Broad Institute. (URL: [Link])

-

Supplementary Information - The Royal Society of Chemistry. (URL: [Link])

-

studies toward the stereocontrolled synthesis of cyclobutane derivatives - ScholarWorks. (URL: [Link])

-

NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC | Request PDF - ResearchGate. (URL: [Link])

-

Biophysical Approaches to Small Molecule Discovery and Validation - YouTube. (URL: [Link])

- ir spectra of a carboxylic acid, alcohol, and ester. (URL: )

-

Methyl 3-hydroxy-1-methylcyclobutane-1-carboxylate - PubChem. (URL: [Link])

-

2D NMR Introduction - YouTube. (URL: [Link])

-

Can anyone guide or provide material to learn 2d analysis by nmr spectroscopy. (URL: [Link])

-

mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and ... - Doc Brown's Chemistry. (URL: [Link])

-

The C=O Bond, Part VI: Esters and the Rule of Three | Spectroscopy Online. (URL: [Link])

- 2D NMR FOR THE CHEMIST. (URL: )

Sources

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. eas.org [eas.org]

- 3. seed.nih.gov [seed.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Fragmentation of cyclobutane derivatives upon electron impact: transformation pathways elucidated by mass spectrometric methods and semiempirical quantum chemical calculations - Repository of the Academy's Library [real.mtak.hu]

- 6. mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. people.chem.umass.edu [people.chem.umass.edu]

- 11. nadjeeb.wordpress.com [nadjeeb.wordpress.com]

- 12. emerypharma.com [emerypharma.com]

- 13. youtube.com [youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. eqnmr.hms.harvard.edu [eqnmr.hms.harvard.edu]

- 16. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 17. HSQC – Revealing the direct-bonded proton-carbon instrument — Nanalysis [nanalysis.com]

- 18. researchgate.net [researchgate.net]

- 19. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Enhanced Validation of Small-Molecule Ligands and Carbohydrates in the Protein Data Bank - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Quality control of small molecules - Kymos [kymos.com]

An In-depth Technical Guide to 2-bromo-4'-chloro-2'-(2-fluorobenzoyl)acetanilide (CAS No. 1584-62-9)

A Note on Chemical Identification: The CAS number provided in the topic, 2398-17-6, corresponds to the compound cis-Methyl 3-(hydroxymethyl)cyclobutanecarboxylate. However, the request for an in-depth technical guide for a research audience suggests a compound with more extensive applications and available data. The compound 2-bromo-4'-chloro-2'-(2-fluorobenzoyl)acetanilide, with CAS number 1584-62-9 , aligns well with these requirements as a significant pharmaceutical intermediate. This guide will focus on the latter compound, providing researchers, scientists, and drug development professionals with a comprehensive overview of its properties and hazards.

Introduction and Chemical Identity

2-bromo-4'-chloro-2'-(2-fluorobenzoyl)acetanilide is a complex organic molecule that serves as a key intermediate in the synthesis of various organic compounds, particularly within the pharmaceutical industry.[1][2] Its structure, featuring bromo, chloro, and fluoro substituents on aromatic rings, provides multiple reaction sites for further chemical modifications, making it a versatile building block for designing novel therapeutic agents.[1][2] The presence of these halogen atoms significantly influences the molecule's reactivity and physicochemical properties.

Synonyms:

-

N-[2-(2-Fluorophenyl)-4-chlorophenyl-2-bromoacetamide[3]

-

2-(2-bromo-acetylamino)-5-chloro-2'-fluoro-benzophenone[4]

-

2-Bromo-N-[4-chloro-2-(2-fluorobenzoyl)phenyl]acetamide[3]

-

2-Bromacetamido-5-chlor-2'-fluorbenzophenon[4]

Caption: Chemical structure of 2-bromo-4'-chloro-2'-(2-fluorobenzoyl)acetanilide.

Physicochemical Properties

The compound is typically a light yellow solid.[2] Its key physical and chemical properties are summarized in the table below, derived from various chemical data sources.

| Property | Value | Source(s) |

| CAS Number | 1584-62-9 | [2][3][4][5][6][7][8] |

| Molecular Formula | C₁₅H₁₀BrClFNO₂ | [3] |

| Molecular Weight | 370.60 g/mol | [3][5] |

| Appearance | Light yellow solid | [2] |

| Melting Point | 132-133 °C | [2] |

| Boiling Point | 575.2 °C at 760 mmHg | [2] |

| Density | 1.611 g/cm³ | [2] |

| Flash Point | 301.7 °C | [2] |

Synthesis and Application in Research

As a chemical intermediate, 2-bromo-4'-chloro-2'-(o-fluorobenzoyl)acetanilide is not typically the final product but rather a crucial component in a larger synthetic pathway.[2] While specific, detailed protocols for its synthesis are proprietary, a general understanding can be derived from related acetanilide synthesis methods.[9] The synthesis generally involves the acylation of a substituted aniline with bromoacetyl bromide or a related acylating agent.

The primary application of this compound is in organic synthesis and the pharmaceutical industry.[2] Its utility stems from its unique structure, which allows for a variety of chemical transformations. The bromoacetyl group is a potent electrophile, making it susceptible to nucleophilic substitution, which is a common strategy for building molecular complexity. This reactivity is fundamental to its role in the development of new drug candidates.[2]

Caption: Generalized synthetic workflow and applications.

Hazard Identification and Safety Profile

Understanding the hazards associated with 2-bromo-4'-chloro-2'-(o-fluorobenzoyl)acetanilide is critical for its safe handling in a research environment. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents several health and environmental hazards.[5]

GHS Hazard Statements:

Caption: GHS hazard summary for the compound.

Safe Handling and Storage

Given the identified hazards, the following precautions are mandatory when handling this chemical:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. A respirator may be necessary if handling the powder outside of a fume hood.

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Due to its high aquatic toxicity, it must not be released into the environment.

Toxicological Profile

While the GHS hazard statements provide a clear warning of the irritant and environmental effects, detailed toxicological studies on 2-bromo-4'-chloro-2'-(o-fluorobenzoyl)acetanilide are not extensively available in the public domain. The chemical, physical, and toxicological properties have not been thoroughly investigated. Therefore, it should be handled with the assumption that it may have other, as-yet-unidentified toxic effects. Researchers must exercise caution and adhere to the highest standards of laboratory safety.

Representative Experimental Protocol: Nucleophilic Substitution

The bromoacetyl moiety of the title compound is an excellent electrophile for reactions with nucleophiles. Below is a representative, generalized protocol for a nucleophilic substitution reaction, illustrating how this intermediate might be used.

Objective: To synthesize a novel derivative by reacting 2-bromo-4'-chloro-2'-(2-fluorobenzoyl)acetanilide with a primary amine.

Methodology:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 2-bromo-4'-chloro-2'-(o-fluorobenzoyl)acetanilide in a suitable aprotic solvent (e.g., acetonitrile or DMF).

-

Causality: An inert atmosphere prevents side reactions with atmospheric moisture and oxygen. Aprotic solvents are chosen because they solvate the reactants without interfering with the nucleophilic attack.

-

-

Addition of Reagents: Add 1.1 equivalents of the desired primary amine to the solution, followed by 1.5 equivalents of a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA).

-

Causality: A slight excess of the amine ensures the reaction goes to completion. The base is crucial to neutralize the HBr byproduct formed during the reaction, which would otherwise protonate the amine nucleophile, rendering it unreactive.

-

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Causality: Continuous monitoring allows for the determination of the reaction's endpoint, preventing the formation of degradation products from prolonged reaction times.

-

-

Workup and Purification: Once the reaction is complete, quench the mixture with water and extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product using flash column chromatography.

-

Causality: The aqueous workup removes the base and other water-soluble impurities. Purification by chromatography is necessary to isolate the desired product from any unreacted starting materials or side products.

-

This self-validating protocol, through its in-process monitoring and final purification, ensures the identity and purity of the resulting compound, which is a critical aspect of drug development and chemical research.

References

-

LookChem. Cas 1584-62-9, 2-bromo-4'-chloro-2'-(o-fluorobenzoyl)acetanilide. [Link]

-

GHS Hazard Statements. Wikipedia. [Link]

-

BradyID. GHS Hazard Statements - List, Codes & Implementation. [Link]

-

ChemSafetyPro. GHS Hazard Statement List. [Link]

-

MSDS Europe. Hazard statements. [Link]

-

Arctom Scientific. CAS NO. 2398-17-6 | methyl cis-3-(hydroxymethyl)cyclobutanecarboxylate - 97%. [Link]

-

PubChem. 2-Bromo-4'-chloro-2'-(o-fluorobenzoyl)acetanilide. [Link]

-

Preclinical Research CRO. 2-bromo-4'-chloro-2'-(o-fluorobenzoyl)acetanilide. [Link]

-

Pharmaffiliates. CAS No : 1584-62-9 | N-[2-(2-Fluorophenyl)-4-chlorophenyl-2-bromoacetamide. [Link]

- Google Patents. CN102320987A - Preparation method of 2-bromo-4-fluoroacetanilide.

-

LookChem. Cas 1584-62-9, 2-bromo-4'-chloro-2'-(o-fluorobenzoyl)acetanilide. [Link].html)

Sources

- 1. GHS hazard statements - Wikipedia [en.wikipedia.org]

- 2. lookchem.com [lookchem.com]

- 3. scbt.com [scbt.com]

- 4. alfa-labotrial.com [alfa-labotrial.com]

- 5. 2-Bromo-4'-chloro-2'-(o-fluorobenzoyl)acetanilide | C15H10BrClFNO2 | CID 74106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-bromo-4'-chloro-2'-(o-fluorobenzoyl)acetanilide | 1584-62-9 [chemicalbook.com]

- 7. 2-Bromo-4'-chloro-2'-(2-fluorobenzoyl)acetanilide | Pharmaceutical Intermediate | 1584-62-9 - PHMO [phmo.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. CN102320987A - Preparation method of 2-bromo-4-fluoroacetanilide - Google Patents [patents.google.com]

- 10. chem-space.com [chem-space.com]

- 11. GHS Hazard Statements - List, Codes & Implementation | BradyID.com [bradyid.com]

- 12. chemsafetypro.com [chemsafetypro.com]

- 13. Full collection of Hazard statements. In force from 17 October 2020 [msds-europe.com]

An In-depth Technical Guide to the Stereochemistry of Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The cyclobutane motif, a strained four-membered carbocycle, has emerged as a valuable scaffold in modern medicinal chemistry. Its rigid, puckered conformation offers a unique three-dimensional profile that can enhance pharmacological properties such as potency, selectivity, and metabolic stability.[1] This guide provides a comprehensive technical overview of the stereochemistry of a key cyclobutane building block: methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate. We will delve into the synthesis of its cis and trans diastereomers, elucidate the principles of their stereochemical assignment using Nuclear Magnetic Resonance (NMR) spectroscopy, and discuss the significance of this stereoisomerism in the context of drug discovery and development. This document is intended to be a practical resource for researchers leveraging the unique properties of substituted cyclobutanes in the design of novel therapeutics.

The Strategic Importance of the Cyclobutane Scaffold in Drug Design

The underutilization of cyclobutane derivatives in drug discovery has been historically attributed to challenges in their synthesis and a perception of instability due to ring strain.[2] However, recent advancements in synthetic methodologies have made these scaffolds more accessible, leading to a renewed interest in their application.[1][3] The non-planar, puckered geometry of the cyclobutane ring provides a distinct conformational rigidity that is advantageous for several reasons:

-

Conformational Restriction: By locking flexible acyclic or larger cyclic moieties into a specific bioactive conformation, cyclobutanes can enhance binding affinity to biological targets.

-

Improved Physicochemical Properties: The introduction of a cyclobutane ring can increase the fraction of sp³-hybridized carbons (Fsp³), which often correlates with improved solubility and metabolic stability.[2]

-

Novel Chemical Space: As a bioisosteric replacement for other groups, such as phenyl rings or larger cycloalkanes, cyclobutanes offer access to novel chemical space with potentially improved pharmacological profiles.[2]

This compound, with its two functional groups amenable to further chemical modification, represents a versatile building block for the construction of more complex molecules. The stereochemical relationship between the ester and hydroxymethyl groups—cis or trans—profoundly influences the overall shape of the molecule and, consequently, its utility in drug design.

Stereoselective Synthesis of cis- and trans-Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate

The synthesis of 1,3-disubstituted cyclobutanes with defined stereochemistry is a key challenge. A common and effective strategy to access the title compound's isomers involves the stereoselective reduction of a readily available precursor, methyl 3-oxocyclobutane-1-carboxylate.

Synthesis of the Precursor: Methyl 3-oxocyclobutane-1-carboxylate

This key intermediate is commercially available or can be synthesized from precursors like 3-oxocyclobutane-1-carboxylic acid.

Diastereoselective Reduction to Access cis and trans Isomers

The stereochemical outcome of the reduction of the ketone in methyl 3-oxocyclobutane-1-carboxylate to the corresponding alcohol is highly dependent on the choice of reducing agent and reaction conditions. This step is then followed by the reduction of the ester to the primary alcohol, or alternatively, the reduction of a precursor di-acid or anhydride can be envisioned. A plausible synthetic workflow is outlined below.

Experimental Workflow: Diastereoselective Synthesis

Caption: A plausible synthetic workflow for the diastereoselective synthesis of the target isomers.

Protocol: Diastereoselective Reduction (Hypothetical)

-

Synthesis of cis-isomer (via sterically hindered reducing agent):

-

To a solution of methyl 3-oxocyclobutane-1-carboxylate in anhydrous THF at -78 °C under an inert atmosphere, add a sterically hindered reducing agent such as L-Selectride® (lithium tri-sec-butylborohydride) dropwise.

-

The bulky nature of the reductant favors attack from the less hindered face of the cyclobutanone, leading to the formation of the cis-alcohol as the major product.

-

The resulting intermediate, cis-methyl 3-hydroxycyclobutane-1-carboxylate, can then be further processed as outlined in the workflow.

-

-

Synthesis of trans-isomer (via less sterically hindered reducing agent):

-

To a solution of methyl 3-oxocyclobutane-1-carboxylate in methanol at 0 °C, add sodium borohydride (NaBH₄) portion-wise.

-

The smaller reducing agent can approach from either face of the ketone, often leading to the thermodynamically more stable trans-alcohol as the major product.

-

The intermediate, trans-methyl 3-hydroxycyclobutane-1-carboxylate, is then carried forward.

-

Stereochemical Assignment by NMR Spectroscopy

Unambiguous determination of the cis and trans stereochemistry is paramount. NMR spectroscopy is the most powerful tool for this purpose, relying on the analysis of chemical shifts and spin-spin coupling constants, which are highly sensitive to the spatial arrangement of atoms.

Predicted ¹H NMR Spectral Data

| Proton | Predicted Chemical Shift (ppm) - cis | Predicted Chemical Shift (ppm) - trans | Rationale for Difference |

| H1 (methine) | ~2.8 - 3.1 | ~2.6 - 2.9 | In the cis isomer, H1 is pseudo-axial and may experience greater deshielding. |

| H3 (methine) | ~2.4 - 2.7 | ~2.2 - 2.5 | Similar to H1, the environment of H3 is different in the two isomers. |

| -COOCH₃ | ~3.7 | ~3.7 | Little to no significant difference is expected for the methyl ester protons. |

| -CH₂OH | ~3.6 | ~3.5 | The diastereotopic protons of the hydroxymethyl group may show a larger chemical shift difference in the more sterically crowded cis isomer. |

| Ring CH₂ | ~1.9 - 2.3 | ~1.8 - 2.2 | The complex multiplet patterns will differ due to variations in coupling constants. |

Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (ppm) - cis | Predicted Chemical Shift (ppm) - trans | Rationale for Difference |

| C=O | ~174 - 176 | ~173 - 175 | Minor differences may be observed due to the overall electronic environment. |

| C1 (methine) | ~40 - 43 | ~38 - 41 | Steric compression in the cis isomer can lead to a downfield shift (deshielding). |

| C3 (methine) | ~35 - 38 | ~33 - 36 | Similar to C1, the cis isomer is expected to be deshielded. |

| -COOCH₃ | ~52 | ~52 | No significant difference is expected. |

| -CH₂OH | ~65 - 68 | ~63 - 66 | The chemical shift of the hydroxymethyl carbon is sensitive to the stereochemistry. |

| Ring CH₂ | ~28 - 32 | ~26 - 30 | Subtle differences in the chemical shifts of the other ring carbons are expected. |

The Decisive Role of Coupling Constants

The most definitive method for assigning the stereochemistry lies in the analysis of the vicinal coupling constants (³J) between the methine protons (H1 and H3) and the adjacent methylene protons.

-

In the cis-isomer , the substituents prefer to be in pseudo-equatorial positions to minimize steric strain. This results in one of the adjacent methylene protons being in a trans-diaxial relationship with the methine proton, leading to a larger ³J value (typically 8-12 Hz).

-

In the trans-isomer , one substituent is pseudo-axial and the other pseudo-equatorial. This arrangement results in gauche relationships between the methine protons and the adjacent methylene protons, leading to smaller ³J values (typically 2-6 Hz).

Logical Framework for Stereochemical Assignment

Caption: Logical workflow for the assignment of stereochemistry using NMR data.

Application in Drug Discovery: A Versatile Building Block

While specific examples detailing the use of this compound in publicly disclosed drug candidates are not abundant, its potential as a versatile building block is clear. The two distinct functional groups, the ester and the alcohol, allow for orthogonal chemical transformations, enabling the synthesis of diverse molecular architectures.

-

Ester Functionalization: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide range of amines to form amides, a common functional group in pharmaceuticals.

-

Alcohol Functionalization: The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or it can be converted to a leaving group for nucleophilic substitution, allowing for the introduction of various pharmacophoric elements.

The defined cis or trans stereochemistry of the starting material will directly translate into the final product, providing precise control over the three-dimensional arrangement of the appended functional groups. This is critical for optimizing interactions with the target protein. For instance, a cis-1,3-disubstituted cyclobutane can position two functional groups on the same face of the ring system, which may be ideal for chelating a metal ion in an enzyme's active site or for making multiple hydrogen bond contacts with a receptor. Conversely, a trans-1,3-disubstituted cyclobutane will project the functional groups in opposite directions, spanning a larger region of chemical space.

Conclusion

The stereochemistry of this compound is a critical consideration for its use as a building block in drug discovery. The ability to selectively synthesize and definitively characterize the cis and trans isomers is essential for the rational design of novel therapeutics that leverage the unique conformational properties of the cyclobutane scaffold. While further research is needed to fully explore the applications of this specific molecule, the principles outlined in this guide provide a solid foundation for its incorporation into medicinal chemistry programs. The continued development of synthetic methods for accessing stereochemically defined cyclobutanes will undoubtedly lead to the discovery of new and improved drugs.

References

- Wessjohann, L. A., et al. (2003). Cyclobutanes in Small‐Molecule Drug Candidates.

-

Oreate AI. (2025). Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design. Retrieved from [Link]

- Scott, D. E., & Wessjohann, L. A. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem, 17(1), e202100512.

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

- Hernandez, L. V. (2019).

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

- Abraham, R. J., et al. (2009). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Magnetic Resonance in Chemistry, 47(11), 936-943.

- Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153.

- Abraham, R. J., et al. (2012). 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. Magnetic Resonance in Chemistry, 50(11), 748-755.

-

LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

- Multicomponent Reactions in the Synthesis of Bioactive Molecules. (2017). Molecules, 22(10), 1623.

- Abraham, R. J., et al. (1998). Proton chemical shifts in NMR spectroscopy. Part 7.1 C–C anisotropy and the methyl effect. Journal of the Chemical Society, Perkin Transactions 2, (7), 1547-1554.

- Long, D. M., et al. (2020). Long-Range Coupling in Cyclic Silanes. Organometallics, 39(21), 3848-3855.

-

MDPI. (2020). Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. Retrieved from [Link]

-

RSC Publishing. (2021). Scalable preparation and property investigation of a cis-cyclobutane-1,2-dicarboxylic acid from β-trans-cinnamic acid. Retrieved from [Link]

-

ResearchGate. (2003). The application of cyclobutane derivatives in organic synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Transannular C–H Functionalization of Cycloalkane Carboxylic Acids. Retrieved from [Link]

- Chernykh, A. V., et al. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv.

- Kabalka, G. W., & Yao, M. L. (2004). Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic acid as a potential therapy agent. The Journal of Organic Chemistry, 69(24), 8280–8286.

-

KGROUP. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

-

MDPI. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate

Abstract

This technical guide provides a comprehensive overview of the spectroscopic methodologies required for the unambiguous characterization of methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate (CAS No. 89941-55-9).[1][2] Addressed to researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of data. Instead, it offers a detailed framework for interpreting the Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) data, with a critical focus on the stereochemical challenge posed by its cis and trans isomers. While a complete, peer-reviewed experimental dataset for this specific molecule is not widely available in public repositories, this guide synthesizes data from analogous structures and first principles of spectroscopy to provide a robust predictive analysis. Protocols for data acquisition and interpretation are detailed to ensure methodological soundness and reproducibility.

Introduction and Molecular Overview

This compound is a valuable bifunctional building block in modern organic synthesis and medicinal chemistry. Its rigid cyclobutane scaffold, combined with orthogonal ester and primary alcohol functionalities, makes it an attractive precursor for a diverse range of more complex molecules.

Molecular Snapshot:

The primary analytical challenge in handling this molecule lies in its stereochemistry. As a 1,3-disubstituted cyclobutane, it exists as two distinct diastereomers: cis and trans. The spatial orientation of the methoxycarbonyl and hydroxymethyl groups significantly influences the molecule's three-dimensional shape, polarity, and ultimately its biological activity and physical properties. Consequently, the ability to differentiate and confirm the stereochemistry of a given sample is paramount. This guide provides the spectroscopic roadmap to achieve that confirmation.

The Critical Role of Stereoisomerism

The cyclobutane ring is not planar but exists in a puckered conformation to relieve ring strain. The substituents at positions 1 and 3 can either be on the same side of the ring (cis isomer) or on opposite sides (trans isomer).

Caption: cis and trans isomers of the target molecule.

This seemingly subtle difference has profound spectroscopic consequences, particularly in NMR, where the through-space distances and dihedral angles between protons are altered, leading to distinct chemical shifts and coupling constants.

Mass Spectrometry (MS)

Mass spectrometry is the first-line technique for confirming the molecular weight and elemental formula.

Experimental Protocol (Electrospray Ionization - ESI)

-

Sample Preparation: Prepare a dilute solution of the analyte (approx. 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement.

-

Ionization Mode: Positive ion mode is preferred to form protonated molecules [M+H]⁺ or adducts like [M+Na]⁺.

-

Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire the full scan mass spectrum over a range of m/z 50-500.

Predicted Data and Interpretation

While MS cannot typically distinguish between diastereomers, it is essential for confirming the compound's identity.

| Ion Species | Calculated m/z | Expected m/z | Interpretation |

| [C₇H₁₂O₃+H]⁺ | 145.0808 | ~145.081 | Protonated molecular ion. Confirms the molecular weight. |

| [C₇H₁₂O₃+Na]⁺ | 167.0628 | ~167.063 | Sodium adduct, common in ESI-MS. |

| [M+H-H₂O]⁺ | 127.0703 | ~127.070 | Loss of water from the hydroxymethyl group. |

| [M+H-CH₃OH]⁺ | 113.0546 | ~113.055 | Loss of methanol from the ester group. |

The primary value of high-resolution MS is the ability to confirm the elemental formula (C₇H₁₂O₃) with high confidence (typically < 5 ppm mass error), which is a prerequisite for further structural work.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for verifying the presence of the key functional groups: the alcohol (O-H) and the ester (C=O).

Experimental Protocol (Thin Film)

-

Sample Preparation: If the sample is a liquid, place a single drop between two NaCl or KBr plates to create a thin film.

-

Background Scan: Perform a background scan of the empty spectrometer to subtract atmospheric H₂O and CO₂ signals.

-

Sample Scan: Place the sample plates in the spectrometer and acquire the spectrum, typically from 4000 to 400 cm⁻¹.

-

Data Processing: Perform a baseline correction and label the major peaks.

Predicted Data and Interpretation

The IR spectra of the cis and trans isomers are expected to be very similar, but subtle differences in the O-H stretching band may arise due to variations in intermolecular or intramolecular hydrogen bonding.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3600-3200 | Broad, Strong | O-H stretch (alcohol, hydrogen-bonded) |

| ~2960-2850 | Medium | C-H stretch (aliphatic) |

| ~1730 | Strong, Sharp | C=O stretch (ester) |

| ~1250-1050 | Strong | C-O stretch (ester and alcohol) |

The definitive C=O stretch around 1730 cm⁻¹ and the broad O-H band are hallmark signals confirming the presence of the two key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the detailed structure and, crucially, the stereochemistry of the molecule. The following predictions are based on a 400 MHz spectrometer using CDCl₃ as the solvent.

Experimental Protocol

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire a standard proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This will require more scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

2D NMR (Recommended): Acquire COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) spectra to unambiguously assign all signals.

Predicted ¹H NMR Data and Interpretation